

Cinnamolaurine: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: Cinnamolaurine

Cat. No.: B12758525

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Introduction

Cinnamolaurine is a naturally occurring alkaloid found in various plant species, particularly within the Lauraceae family.[1] Despite its presence in plants known for their rich phytochemical profiles, **Cinnamolaurine** remains a relatively understudied compound compared to other constituents of cinnamon and related species, such as cinnamaldehyde. This technical guide provides a comprehensive summary of the currently available data on the physical and chemical properties of **Cinnamolaurine**, tailored for researchers and professionals in drug development. It is important to note that while extensive research exists for other compounds from *Cinnamomum* species, specific experimental and biological data for **Cinnamolaurine** is limited in the current scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of **Cinnamolaurine** have been determined and are summarized in the table below. These properties are crucial for its identification, purification, and for predicting its behavior in biological systems.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₁₉ NO ₃	[1][2]
Molecular Weight	297.35 g/mol	[2][3]
IUPAC Name	4-[[[(5R)-6-methyl-7,8-dihydro-5H-[2][3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenol	[2]
CAS Number	25866-03-9	[2][3]
Appearance	Prisms (from Ethanol)	[1]
Melting Point	212-213 °C (decomposes)	[1]
Computed Properties		
XLogP3-AA	3.2	[1][2]
Hydrogen Bond Donor Count	1	[1][2]
Hydrogen Bond Acceptor Count	4	[1][2]
Rotatable Bond Count	2	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and structural elucidation of a compound. While comprehensive spectral analyses with peak assignments for **Cinnamolaurine** are not readily available in the reviewed literature, some mass spectrometry data has been reported.

Mass Spectrometry: The mass spectrum of **Cinnamolaurine** is characterized by the following major fragment ions (m/z):

- 191
- 190

- 149[2]

A more detailed analysis of the fragmentation pattern would be necessary for complete structural confirmation.

NMR and IR Spectroscopy: Dedicated ^1H NMR, ^{13}C NMR, and FT-IR spectra with detailed peak assignments for **Cinnamolaurine** are not available in the public domain based on the conducted research. The vast majority of published spectroscopic data for compounds from Cinnamomum species pertains to cinnamaldehyde and other more abundant constituents.

Experimental Protocols

Detailed, validated experimental protocols for the specific isolation and purification of **Cinnamolaurine** are not extensively documented. However, a general workflow for the isolation of alkaloids from plant material can be adapted. The following diagram illustrates a typical workflow that could be optimized for the extraction of **Cinnamolaurine** from a plant source like Cinnamomum species.



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A general workflow for the isolation and purification of alkaloids from plant sources.

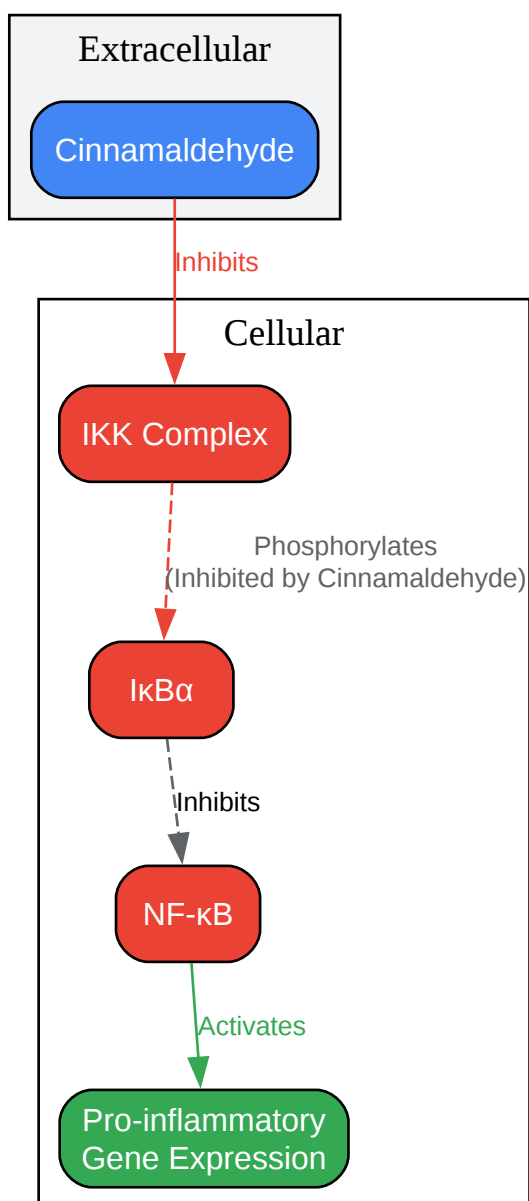
Biological Activity and Signaling Pathways

There is a significant lack of specific data on the biological activities and mechanisms of action for **Cinnamolaurine**. Much of the pharmacological research on Cinnamomum species has focused on the more abundant and commercially significant compound, cinnamaldehyde.

Numerous studies detail the anti-inflammatory, anticancer, and neuroprotective effects of cinnamaldehyde and cinnamon extracts, often involving signaling pathways such as NF- κ B, PI3K/Akt/mTOR, and MAPK.[4][5][6] However, it is crucial to note that these findings cannot be directly extrapolated to **Cinnamolaurine** without specific experimental validation.

No quantitative data, such as IC₅₀ values, for the biological activity of **Cinnamolaurine** were identified in the reviewed literature. Furthermore, no specific signaling pathways modulated by **Cinnamolaurine** have been reported.

The following diagram illustrates a known signaling pathway for cinnamaldehyde, which is often a point of confusion. It is presented here for informational purposes and to highlight the need for specific research on **Cinnamolaurine**.



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Inhibitory effect of Cinnamaldehyde on the NF- κ B signaling pathway (for illustrative purposes).

Conclusion

Cinnamolaurine is a defined chemical entity with known physical and basic chemical properties. However, there is a notable scarcity of in-depth technical data regarding its detailed spectroscopic analysis, specific protocols for its isolation, and its biological activities and mechanisms of action. The scientific literature is heavily skewed towards the study of cinnamaldehyde, leading to potential confusion. This guide summarizes the currently available, verified information on **Cinnamolaurine** and highlights the significant gaps in knowledge that present opportunities for future research. For scientists and drug development professionals, **Cinnamolaurine** represents a largely unexplored natural product that warrants further investigation to determine its potential therapeutic value.

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